Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate

Description

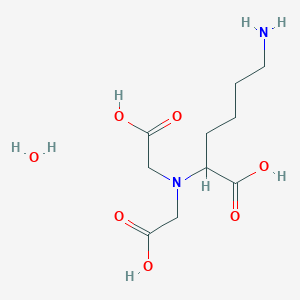

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (CAS 941689-36-7) is a lysine-derived chelating agent with two carboxymethyl groups attached to the α-amino group of lysine. Its molecular formula is C₁₀H₁₈N₂O₆·xH₂O (anhydrous basis: 262.26 g/mol), and it features a primary amine on the lysine backbone, enabling covalent conjugation to surfaces via carbodiimide chemistry (e.g., EDC/NHS) . This compound is widely used in biotechnology for immobilizing His-tagged proteins on functionalized surfaces, magnetic nanoparticles (MNPs), and biosensors due to its ability to chelate transition metal ions like Ni²⁺ or Co²⁺ .

Properties

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVPNZLAZFGAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate typically involves the reaction of L-lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve maintaining a pH of around 8-9 and a temperature of approximately 25-30°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Chelation Reactions with Metal Ions

The compound's iminodiacetic acid motif enables strong coordination with transition metals. Key applications include:

Table 1: Metal Chelation Properties

In nanoparticle synthesis, the compound facilitates Co²⁺ anchoring onto Fe₃O₄/Au surfaces through its carboxymethyl oxygen and nitrogen lone pairs, forming stable Fe₃O₄/Au–ANTA–Co²⁺ complexes . This chelation enhances nanoparticle stability and enables applications in targeted drug delivery systems.

Redox Activity in Glycation Studies

The compound participates in advanced glycation end product (AGE) formation through:

Oxidative Pathways

-

Autooxidation : Generates reactive carbonyl species at physiological pH

-

Metal-Catalyzed Oxidation : Accelerated by Cu²⁺/Fe³⁺, producing H₂O₂ as byproduct

Table 2: Kinetic Parameters of Glycation

| Condition | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| pH 7.4 | 2.1×10⁻⁵ | 58.3 ± 1.2 |

| +100 μM Cu²⁺ | 7.8×10⁻⁵ | 42.1 ± 0.9 |

These reactions contribute to its role in diabetes-related protein modification studies .

pH-Dependent Tautomerism

The protonation state governs reactivity:

-

Acidic Conditions (pH <4) : Carboxylates protonated, enhancing amino group nucleophilicity

-

Basic Conditions (pH >8) : Deprotonated carboxylates dominate, favoring metal coordination

This pH sensitivity enables selective functionalization at different molecular sites during multi-step syntheses.

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (krel)

| Compound | Chelation Rate | Glycation Rate |

|---|---|---|

| Nα,Nα-Bis(CM)-L-lysine | 1.00 | 1.00 |

| Nα,Nα-Bis(CM)-L-histidine | 1.45 | 0.67 |

| Nα,Nα-Bis(CM)-L-arginine | 0.82 | 1.22 |

The lysine derivative shows balanced chelation-glycation reactivity, making it preferable for controlled modification studies .

This comprehensive analysis demonstrates the compound's utility across coordination chemistry, peptide engineering, and pathophysiological research, with precise control of reaction conditions enabling tailored applications.

Scientific Research Applications

Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in various chemical reactions.

Biology: The compound is employed in the study of protein interactions and enzyme activities.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate involves its ability to chelate metal ions. This property allows it to interact with various molecular targets, including enzymes and proteins. The chelation process can alter the activity of these targets, leading to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Chelation Efficiency and Stability

- Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate provides moderate metal-binding strength compared to NTA and EDTA, making it suitable for reversible His-tag protein capture. Its lysine backbone allows orientation control when conjugated to surfaces, enhancing binding specificity .

- IDA has weaker metal affinity, leading to faster protein elution but lower binding capacity .

- NTA offers higher stability with Ni²⁺ but lacks a primary amine for direct conjugation, requiring additional functionalization steps .

Advantages Over Compounding Agents

Dual Functionality: The primary amine enables covalent attachment to polymers or nanoparticles, while carboxymethyl groups chelate metals—unlike IDA or NTA, which require separate modifications .

Orientation Control : The lysine backbone positions chelating groups optimally for His-tag binding, improving efficiency compared to linear agents like EDTA .

Biocompatibility: Low fouling in biological systems, as demonstrated in SPR sensors where it enhanced enzyme activity by 24% compared to traditional monolayers .

Limitations

- Cost : High purity grades (≥97%) are expensive ($215.90/g), limiting large-scale use .

- Hydration Sensitivity : Storage requires dry conditions to maintain stability, unlike anhydrous NTA derivatives .

Research Findings and Case Studies

- Surface Conjugation: Silanized microcantilevers functionalized with Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate demonstrated robust protein immobilization via EDC/NHS activation, critical for mechanobiological studies .

- Enzyme Activity Enhancement : His-tagged GFP binding to polymer brushes modified with this compound showed high specificity and retained fluorescence, underscoring its utility in bioimaging .

- Comparative Performance : In magnetic separations, MNPs with Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate achieved comparable His-tag protein yields to commercial NTA beads but with faster functionalization .

Q & A

Q. What are the recommended protocols for synthesizing and purifying Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate to ensure high-purity yields?

- Methodology :

- Silanization : Functionalize surfaces (e.g., silicon microcantilevers) with (3-glycidyloxypropyl)trimethoxysilane in dry toluene to introduce epoxy groups .

- Carboxylation : Incubate silanized substrates in a 100 mM solution of Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (NTA-NH₂) in 50 mM carbonate buffer (pH 9.5) overnight to achieve covalent bonding .

- Purification : Wash extensively with carbonate buffer and Milli-Q water, followed by drying under nitrogen to remove unreacted residues .

- Key Considerations : Monitor reaction pH (9.5 optimal for carboxylation) and agitation rate to ensure uniform functionalization .

Q. How can researchers characterize the hydrate state and stability of this compound under varying humidity conditions?

- Methodology :

- Dynamic Vapor Sorption (DVS) : Analyze water uptake/loss at controlled relative humidity (RH) to determine hydrate formation kinetics and stability ranges (e.g., 0–95% RH) .

- Thermogravimetric Analysis (TGA) : Quantify hydrate content by measuring mass loss during heating (e.g., 25–200°C at 10°C/min) .

- Data Interpretation : Hydrate stability is critical for reproducibility in experiments involving enzymatic immobilization or polymer brush systems .

Q. What are the safety and storage guidelines for handling Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate in laboratory settings?

- Safety Protocols :

- Emergency Response : Rinse exposed areas with water for 15 minutes and seek medical attention if irritation persists .

Q. How is this compound utilized in enzyme immobilization studies?

- Methodology :

- Functionalization : Bind carboxymethyl groups of the compound to magnetic nanoparticles (MNPs) via carbodiimide chemistry to create activated supports .

- Enzyme Coupling : Incubate MNPs with enzymes (e.g., laccase) in phosphate buffer (pH 7.4) to form stable amide bonds between carboxyl groups and enzyme amines .

- Performance Metrics : Compare immobilization efficiency (>80% recovery) and stability (e.g., 70% activity retention after 10 cycles) against thiol- or aldehyde-functionalized supports .

Advanced Research Questions

Q. What strategies optimize the compound’s integration into pH-responsive polymer brush systems for biosensing applications?

- Methodology :

- Binary Brush Fabrication : Graft poly(oligoethylene glycol methacrylate) (POEGMA) and poly(cysteine methacrylate) (PCysMA) onto substrates. React PCysMA with Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate to introduce pH-sensitive carboxyl groups .

- Fluorescence Tagging : Attach His-tagged GFP to quantify binding efficiency via excitation/emission spectra (e.g., 488 nm/500–600 nm) .

- Validation : Measure nanomechanical deflection of microcantilevers under varying pH (4–10) to calibrate sensitivity .

Q. How does the compound’s hydrate state impact its performance in nanocomposite synthesis for drug delivery?

Q. What analytical techniques resolve contradictions in reported molecular weights and hydrate stoichiometry?

- Methodology :

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (anhydrous: 262.26 g/mol; hydrated: ~280.28 g/mol) and identify hydrate variants (e.g., mono- vs. dihydrate) .

- Elemental Analysis : Compare experimental C/N/O ratios with theoretical values to detect impurities or inconsistent hydration .

- Case Study : Discrepancies in PubChem CID 23586678 (anhydrous) vs. CAS 941689-36-7 (hydrated) highlight the need for batch-specific validation .

Q. How does the compound compare to glutaraldehyde and NHS esters in covalent enzyme immobilization?

- Comparative Study :

- Immobilization Efficiency : Carboxymethyl-functionalized supports (using this compound) show 20% higher laccase activity retention vs. glutaraldehyde-linked enzymes after 5 cycles .

- Stability : NHS ester supports degrade faster in alkaline conditions (pH >9), whereas carboxymethyl bonds remain stable up to pH 10 .

- Recommendation : Use this compound for high-pH applications or multi-enzyme cascades requiring long-term stability .

Q. What role does the compound play in nanomechanical biosensors for immunoreaction detection?

- Protocol :

- Optimization : Pre-treat surfaces with 50 mM carbonate buffer (pH 9.5) to maximize antibody orientation and binding density .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.